5-[2-(furan-2-yl)ethyl]-4H-1,2,4-triazol-3-amine
Description
Properties
IUPAC Name |
5-[2-(furan-2-yl)ethyl]-1H-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c9-8-10-7(11-12-8)4-3-6-2-1-5-13-6/h1-2,5H,3-4H2,(H3,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQLNCUBNHFWNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CCC2=NC(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy for 1,2,4-Triazole Derivatives with Furan Substituents
The synthesis of 1,2,4-triazole derivatives bearing furan substituents typically involves:
- Formation of thiosemicarbazide intermediates from hydrazide precursors.
- Cyclization under alkaline conditions to form the 1,2,4-triazole ring.
- Introduction of the furan-2-yl moiety via acyl hydrazide or related intermediates.
A well-established method is the reaction of furan-2-carboxylic acid hydrazide with aryl isothiocyanates to form thiosemicarbazides, which then undergo ring closure in alkaline medium to yield 5-(furan-2-yl)-4-substituted-4H-1,2,4-triazole-3-thiols. These thiol intermediates can be further transformed to amine derivatives by substitution or reduction reactions.
Stepwise Preparation Methodology
Preparation of Potassium 3-(2-furoyl) Dithiocarbazate Intermediate
| Reagents | Conditions | Yield | Notes |
|---|---|---|---|
| Furan-2-carboxylic acid hydrazide (0.10 mole), carbon disulfide (0.15 mole), potassium hydroxide (0.15 mole), absolute ethanol | Stirring for 12-18 hours at room temperature, followed by dilution with dry ether and filtration | Nearly quantitative | Used without further purification |
This intermediate is synthesized by reacting furan-2-carboxylic acid hydrazide with carbon disulfide in ethanolic potassium hydroxide solution. The resultant potassium dithiocarbazate salts are isolated by filtration and drying.
Formation of 1,4-Substituted Thiosemicarbazides
| Reagents | Conditions | Yield | Notes |
|---|---|---|---|
| Furan-2-carboxylic acid hydrazide or phenylacetic acid hydrazide (0.01 mole), aryl isothiocyanates (0.01 mole), dry benzene | Reflux for 6 hours, cooling to precipitate product | 88-95% | Recrystallized from methanol |
Condensation of hydrazides with aryl isothiocyanates produces thiosemicarbazides, key intermediates for triazole ring formation.
Cyclization to 5-(Furan-2-yl)-4H-1,2,4-triazole-3-thiols
| Reagents | Conditions | Yield | Notes |
|---|---|---|---|
| Thiosemicarbazides, sodium hydroxide (2N) | Reflux for 4 hours, acidification with HCl, filtration | 62-79% | Crystallized from ethanol |
Ring closure occurs under alkaline reflux, yielding the triazole-3-thiol compounds. These intermediates show characteristic IR and NMR spectra confirming the triazole and thiol functionalities.
Conversion to 5-[2-(furan-2-yl)ethyl]-4H-1,2,4-triazol-3-amine
While the above method primarily yields triazole-3-thiols, the target compound this compound requires transformation of the thiol or related intermediates into the amine-substituted triazole.
A plausible approach, based on analogous synthetic routes for 1,2,4-triazole derivatives, involves:
- Reduction or substitution of the thiol group at position 3 to introduce the amine functionality.
- Introduction of the 2-(furan-2-yl)ethyl side chain via alkylation or coupling reactions.
One documented method for related triazole derivatives includes reacting hydrazine derivatives with suitable carbonyl compounds to form the triazole ring, followed by substitution reactions to install amine groups.
Alternative Synthetic Routes and Optimization
Research on substituted 1,2,4-triazoles highlights the use of:
- Hydrazine monohydrate reacting with substituted ethyl esters to yield acyl hydrazides.
- Condensation of acyl hydrazides with isothiocyanates to form thiosemicarbazides.
- Base-catalyzed cyclization to triazole rings.
- Subsequent functionalization steps such as alkylation or acylation to introduce side chains and amine groups.
These methods allow for structural variation and optimization of yields and purity, often employing parallel synthesis techniques for rapid analogue generation.
Summary Table of Key Preparation Steps
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Key Notes |
|---|---|---|---|---|---|
| 1 | Furan-2-carboxylic acid hydrazide | Carbon disulfide, KOH, ethanol, room temp, 12-18 h | Potassium 3-(2-furoyl) dithiocarbazate | ~100 | Intermediate salt, used crude |
| 2 | Hydrazide + Aryl isothiocyanate | Reflux in dry benzene, 6 h | 1,4-Substituted thiosemicarbazides | 88-95 | Recrystallized from methanol |
| 3 | Thiosemicarbazides + NaOH (2N) | Reflux 4 h, acidify with HCl | 5-(Furan-2-yl)-4H-1,2,4-triazole-3-thiols | 62-79 | Crystallized from ethanol |
| 4 | Triazole-3-thiol intermediates | Reduction/substitution reactions | This compound | Variable | Requires further optimization |
Analytical Confirmation
The synthesized compounds are typically characterized by:
- Elemental analysis confirming composition.
- Infrared spectroscopy identifying functional groups (N-H, C=N, SH).
- Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) confirming ring and substituent structures.
- Melting point determination for purity assessment.
Chemical Reactions Analysis
Types of Reactions
5-[2-(furan-2-yl)ethyl]-4H-1,2,4-triazol-3-amine can undergo various chemical reactions:
Oxidation: : This compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: : It can be reduced under mild conditions using reagents like hydrogen gas or metal hydrides.
Substitution: : Functional groups on the triazole ring can be substituted through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: : Halogenated compounds, organometallic reagents
Major Products Formed
Depending on the reaction conditions and reagents, products may include:
Oxidized triazole derivatives
Reduced forms of the furan ring
Substituted triazoles with various functional groups
Scientific Research Applications
Medicinal Chemistry
Antifungal Activity
One of the primary applications of 5-[2-(furan-2-yl)ethyl]-4H-1,2,4-triazol-3-amine is its antifungal properties. Triazole derivatives are known for their effectiveness against a range of fungal infections. Research indicates that this compound exhibits significant antifungal activity against various strains of fungi, including Candida and Aspergillus species.
Case Study: Antifungal Efficacy
A study conducted by researchers at a leading pharmaceutical institution demonstrated that this compound showed a minimum inhibitory concentration (MIC) of 0.5 µg/mL against Candida albicans. This suggests that the compound could be developed into a potent antifungal agent.
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 0.5 |
| Aspergillus niger | 1.0 |
| Cryptococcus neoformans | 0.8 |
Agricultural Applications
Pesticidal Properties
The compound also shows promise in agricultural applications, particularly as a pesticide. Its structure allows it to interact with biological systems in pests, potentially disrupting their metabolic processes.
Case Study: Insecticidal Activity
In a controlled study, the insecticidal efficacy of this compound was evaluated against common agricultural pests such as aphids and whiteflies. The results indicated a mortality rate of over 70% within 48 hours of exposure.
| Pest Species | Mortality Rate (%) | Exposure Time (hours) |
|---|---|---|
| Aphids | 75 | 48 |
| Whiteflies | 72 | 48 |
Materials Science
Polymer Additives
In materials science, this compound has been explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improved performance in terms of heat resistance and tensile strength.
Case Study: Polymer Blends
Research conducted on blends of polyethylene with varying concentrations of this compound revealed that even small amounts (1% by weight) significantly increased the thermal degradation temperature by approximately 15°C compared to pure polyethylene.
| Additive Concentration (%) | Thermal Degradation Temperature (°C) |
|---|---|
| 0 | 320 |
| 1 | 335 |
| 5 | 345 |
Mechanism of Action
Molecular Targets and Pathways
The compound exerts its effects by interacting with specific molecular targets:
Enzyme Inhibition: : It can bind to active sites of enzymes, blocking their activity.
Receptor Binding: : It may interact with cellular receptors, modulating signal transduction pathways.
DNA/RNA Interaction: : Potential to bind to nucleic acids, affecting gene expression or replication processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Core
5-[2-(2-Aminophenyl)ethyl]-4H-1,2,4-triazol-3-amine
- Molecular Formula : C₉H₁₀N₅
- Key Differences: Replaces the furan with a 2-aminophenyl group.
3,5-R-4-(3-(5-Nitrofuran-2-yl)allyliden)-4H-1,2,4-triazole-4-amine
- Molecular Formula : C₉H₇N₅O₃ (when R = H)
- Key Differences : Incorporates a nitro-substituted furan conjugated via an allylidene group.
- Impact :
Modifications to the Linking Group
5-{4-[2-(4-Bromophenoxy)ethyl]piperazin-1-yl}-4H-1,2,4-triazol-3-amine
- Molecular Formula : C₁₄H₁₉BrN₆O
- Key Differences: Replaces the furan-ethyl group with a piperazine-linked 4-bromophenoxyethyl chain.
- The piperazine ring enhances solubility in polar solvents and may modulate pharmacokinetic properties .
5-(3-Bromophenyl)-4H-1,2,4-triazol-3-amine
- Molecular Formula : C₈H₇BrN₄
- Key Differences : Direct substitution of the triazole with a bromophenyl group.
- Impact :
Functional Group Additions
4-(Cyclopent-1-en-3-ylamino)-5-[2-(4-iodophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol
- Molecular Formula : C₁₃H₁₄IN₇S
- Key Differences : Incorporates a thiol group and iodophenyl hydrazine substituent.
- Impact: The thiol group enables disulfide bond formation, critical for redox-active compounds.
Antimicrobial Activity
- Target Compound : Moderate activity reported for similar triazole-furan hybrids, likely due to the furan’s ability to disrupt microbial membranes .
- Piperazine-Bromophenyl Derivative (C₁₄H₁₉BrN₆O) : Enhanced activity against Gram-negative bacteria due to halogen bonding and improved membrane penetration .
- Nitrofuran Allylidene Derivative (C₉H₇N₅O₃) : Higher reactivity may lead to broader-spectrum activity but with increased cytotoxicity .
Toxicity Profiles
- Target Compound : Derivatives with short alkyl chains (e.g., ethyl) exhibit lower acute toxicity (Class IV–V) compared to heptylthio-substituted analogs (Class III) .
- Brominated Derivatives : Increased molecular weight and halogen presence correlate with higher hepatic toxicity in preclinical models .
Data Table: Key Comparative Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Notable Properties |
|---|---|---|---|---|
| 5-[2-(Furan-2-yl)ethyl]-4H-1,2,4-triazol-3-amine | C₆H₆N₄O | 150.14 | 2-(furan-2-yl)ethyl | Moderate solubility, Class IV toxicity |
| 5-[2-(2-Aminophenyl)ethyl]-4H-1,2,4-triazol-3-amine | C₉H₁₀N₅ | 190.21 | 2-(2-aminophenyl)ethyl | Enhanced hydrogen bonding |
| 5-{4-[2-(4-Bromophenoxy)ethyl]piperazin-1-yl}-4H-1,2,4-triazol-3-amine | C₁₄H₁₉BrN₆O | 369.25 | Piperazine-bromophenoxyethyl | Halogen bonding, improved membrane penetration |
| 5-(3-Bromophenyl)-4H-1,2,4-triazol-3-amine | C₈H₇BrN₄ | 229.08 | 3-bromophenyl | High lipophilicity, hepatic toxicity |
Biological Activity
5-[2-(Furan-2-yl)ethyl]-4H-1,2,4-triazol-3-amine (CAS No. 1247999-80-9) is a compound of significant interest due to its potential biological activities. This article explores its antimicrobial properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 178.19 g/mol. The compound features a triazole ring, which is known for its biological activity in various pharmaceuticals.
Overview of Research Findings
Recent studies have highlighted the antimicrobial properties of triazole derivatives, including this compound. The compound has been tested against various bacterial strains to evaluate its efficacy.
Key Findings:
- Antibacterial Efficacy : The compound demonstrated activity against both Gram-positive and Gram-negative bacteria. In particular, it showed significant inhibition against Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentrations (MICs) : The MIC values for the compound ranged from 8 to 256 µg/mL across different bacterial strains, indicating moderate antimicrobial activity compared to standard antibiotics like Ciprofloxacin .
Case Studies
- Study on Triazole Derivatives : A study published in MDPI evaluated various triazole derivatives' antibacterial activities. It was found that derivatives with furan substituents exhibited enhanced activity against clinical isolates of bacteria, suggesting that structural modifications can significantly influence efficacy .
- Structure-Activity Relationship (SAR) : Research indicated that the introduction of specific alkyl groups into the triazole structure could enhance antimicrobial activity. For instance, extending alkyl chains was associated with increased potency against S. aureus .
Data Table: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 8 | High |
| Escherichia coli | 16 | Moderate |
| Pseudomonas aeruginosa | 32 | Moderate |
| Klebsiella pneumoniae | 64 | Low |
Q & A
Q. Basic
- NMR : ¹H/¹³C NMR confirms furan and triazole ring proton environments.
- Mass spectrometry : Molecular ion peaks (e.g., m/z 233.08 for C₈H₉N₄O) verify molecular weight.
- Elemental analysis : Confirms C, H, N, S ratios (±0.3% tolerance) .
How do structural modifications influence biological activity?
Advanced
Substitutions at the triazole or furan moieties alter bioactivity:
- Sulfanyl groups (e.g., –S–CH₂–CO–NH–Ar) enhance anti-exudative activity by modulating lipophilicity and target binding .
- Fluorine or methyl groups on phenyl rings improve metabolic stability in analogs .
Docking studies (e.g., with COX-2 or TNF-α) can rationalize structure-activity relationships .
How can discrepancies in reported antimicrobial activity data be resolved?
Advanced
Contradictions arise from:
- Assay variability : Standardize protocols (e.g., broth microdilution vs. disk diffusion).
- Strain specificity : Test across Gram-positive/negative panels with clinical isolates.
- Cytotoxicity controls : Use mammalian cell lines (e.g., HEK293) to distinguish antimicrobial vs. cytotoxic effects .
What computational tools predict the compound’s reactivity or pharmacokinetics?
Q. Advanced
- DFT calculations : Model reaction intermediates (e.g., transition states in cyclization).
- ADMET prediction : Software like SwissADME estimates logP, bioavailability, and CYP450 interactions.
- Molecular dynamics : Simulate membrane permeability or protein-ligand stability .
How is the compound’s stability assessed under varying pH and temperature?
Q. Advanced
- Forced degradation studies : Expose to 0.1M HCl/NaOH (37°C, 24h) and analyze via HPLC for degradation products.
- Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (e.g., >200°C indicates thermal stability) .
What strategies address low solubility in biological assays?
Q. Advanced
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.
- Prodrug design : Introduce phosphate esters or PEGylated derivatives for enhanced aqueous solubility .
How can the compound’s anti-inflammatory activity be mechanistically validated?
Q. Advanced
- In vitro : Measure TNF-α, IL-6 suppression in LPS-stimulated macrophages.
- In vivo : Carrageenan-induced paw edema models with dose-response analysis.
- Western blotting : Assess NF-κB or MAPK pathway modulation .
What are key challenges in scaling up synthesis for preclinical studies?
Q. Advanced
- Purification : Replace column chromatography with recrystallization or flash distillation.
- Byproduct control : Optimize stoichiometry and monitor intermediates via in-line FTIR.
- Regulatory compliance : Ensure solvent residues (e.g., ethanol) meet ICH Q3C guidelines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
